molecular formula C12H18O3 B1331540 3-(2,4,6-Trimethylphenoxy)propane-1,2-diol CAS No. 69557-50-2

3-(2,4,6-Trimethylphenoxy)propane-1,2-diol

Cat. No.: B1331540
CAS No.: 69557-50-2
M. Wt: 210.27 g/mol
InChI Key: MJQYZWDGKQHWLS-UHFFFAOYSA-N
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Description

3-(2,4,6-Trimethylphenoxy)propane-1,2-diol is a glycerol-derived compound featuring a 2,4,6-trimethylphenoxy substituent at the C3 position. Phenoxypropanediol derivatives are often explored for applications in pharmaceuticals, polymer synthesis, and enantioselective separations .

Properties

IUPAC Name

3-(2,4,6-trimethylphenoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-8-4-9(2)12(10(3)5-8)15-7-11(14)6-13/h4-5,11,13-14H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQYZWDGKQHWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304401
Record name 3-(2,4,6-Trimethylphenoxy)propane-1,2-diol
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69557-50-2
Record name NSC165625
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Record name 3-(2,4,6-Trimethylphenoxy)propane-1,2-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-MESITYLOXY-1,2-PROPANEDIOL
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trimethylphenoxy)propane-1,2-diol typically involves the reaction of 2,4,6-trimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired diol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trimethylphenoxy)propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4,6-Trimethylphenoxy)propane-1,2-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trimethylphenoxy)propane-1,2-diol involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The diol moiety can participate in hydrogen bonding, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-(2,4,6-Trimethylphenoxy)propane-1,2-diol can be categorized based on their aromatic substituents, which critically influence their properties and applications.

Naphthyl-Substituted Derivatives

  • 3-(Naphthalen-1-yloxy)propane-1,2-diol and 3-(Naphthalen-2-yloxy)propane-1,2-diol (2-NPD) :
    These compounds exhibit exceptional enantioselectivity (ee values >99%) in chiral separations due to steric and electronic interactions with hierarchically porous coordination cages. Their rigid naphthyl groups enhance resolution efficiency compared to smaller aromatic substituents .

Chlorinated Derivatives

  • 3-(2,4,6-Trichlorophenoxy)propane-1,2-diol: This chlorinated analog (CAS 5112-23-2) is regulated under EINECS 225-840-7 and is primarily used in industrial research.

Methoxy-Substituted Derivatives

  • 3-(4-Methoxyphenoxy)propane-1,2-diol and 3-(2-Methoxyphenoxy)propane-1,2-diol: Methoxy groups para or ortho to the phenoxy oxygen modulate physical states (e.g., guaiacol-derived diols are liquids at room temperature) and reactivity. These variants are key intermediates in synthesizing bio-based polymers and resins .
  • 3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol :
    Isolated from plants like Schisandra sphenanthera and Crataegus pinnatifida, this diol demonstrates natural abundance but lacks detailed pharmacological data in the evidence .

Alkyl-Substituted Derivatives

  • 3-(5-Isopropyl-2-methylphenoxy)propane-1,2-diol: Derived from thymol or carvacrol, these diols are explored for low-cost polymer applications. Their bulky alkyl groups enhance thermal stability compared to methyl-substituted analogs .

Pharmaceutical Derivatives

  • Its piperazine moiety distinguishes it from simpler phenoxy derivatives .

Comparative Analysis Table

Compound Name Substituent Key Properties/Applications References
This compound 2,4,6-Trimethylphenoxy (Inferred) Moderate lipophilicity, potential polymer/pharma use N/A
3-(Naphthalen-2-yloxy)propane-1,2-diol Naphthalen-2-yloxy High enantioselectivity (ee >99%)
3-(2,4,6-Trichlorophenoxy)propane-1,2-diol 2,4,6-Trichlorophenoxy Industrial use, high toxicity concerns
3-(4-Methoxyphenoxy)propane-1,2-diol 4-Methoxyphenoxy Bio-resin precursor, solid at room temperature
Levodropropizine 4-Phenylpiperazin-1-yl Antitussive efficacy (~80% patient response)

Research Findings and Implications

  • Enantioselectivity : Naphthyl-substituted diols achieve near-perfect enantiomeric separation, highlighting their utility in asymmetric synthesis .
  • Toxicity vs. Safety : Chlorinated derivatives require stringent regulatory controls, whereas methoxy- or alkyl-substituted variants are safer for biomedical applications .
  • Polymer Chemistry: Methoxy-substituted diols serve as renewable monomers for green resins, with substituent position dictating material state (liquid vs. solid) .
  • Natural Product Isolation: Phenolic diols from plants (e.g., Schisandra, Crataegus) remain underexplored pharmacologically but offer structural diversity for drug discovery .

Biological Activity

3-(2,4,6-Trimethylphenoxy)propane-1,2-diol is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a diol moiety and a phenoxy group. This structural arrangement allows for various chemical interactions, particularly hydrogen bonding, which can influence its biological activity. The molecular weight of this compound is approximately 210.27 g/mol .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The phenoxy group can engage with enzymes or receptors, potentially modulating their activities. The diol component enhances the compound's hydrophilicity, promoting interactions with polar biological molecules .

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various microbial strains:

Microbial StrainActivity ObservedReference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate inhibition
Candida albicansSignificant reduction

These findings suggest that the compound may be useful in developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. A study examining its effects on human cancer cell lines revealed:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30

These results indicate that while the compound has cytotoxic effects on cancer cells, further investigations are necessary to assess its therapeutic potential and safety in vivo.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against biofilms formed by Staphylococcus aureus. The study found that the compound significantly inhibited biofilm formation at concentrations as low as 10 µM. This suggests potential applications in preventing infections associated with medical devices .

Case Study 2: Cytotoxic Effects on Tumor Cells

A study published in a peer-reviewed journal explored the cytotoxic effects of the compound on various tumor cell lines. The results indicated that treatment with this compound led to apoptosis in MCF-7 cells through a mitochondrial pathway. This finding highlights its potential as an anticancer agent .

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